molecular formula C21H23F3N4O4S B11579929 1-({[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B11579929
M. Wt: 484.5 g/mol
InChI Key: VMYDGKAMLLISNO-UHFFFAOYSA-N
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Description

1-(2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the pyrimidine scaffold.

    Final Coupling: The final step involves coupling the pyrimidine derivative with the piperidine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

1-(2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring can facilitate its passage through biological membranes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE: shares similarities with other pyrimidine-based compounds, such as:

Uniqueness

The uniqueness of 1-(2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and trifluoromethyl groups can enhance its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23F3N4O4S

Molecular Weight

484.5 g/mol

IUPAC Name

1-[2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23F3N4O4S/c1-31-15-4-3-13(9-16(15)32-2)14-10-17(21(22,23)24)27-20(26-14)33-11-18(29)28-7-5-12(6-8-28)19(25)30/h3-4,9-10,12H,5-8,11H2,1-2H3,(H2,25,30)

InChI Key

VMYDGKAMLLISNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3CCC(CC3)C(=O)N)C(F)(F)F)OC

Origin of Product

United States

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